Triferric doxorubicin

描述

属性

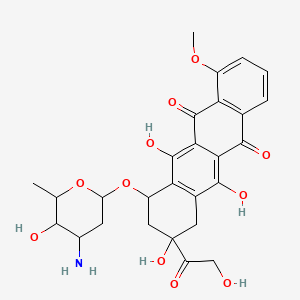

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJJSUZBOXZQNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Ligand Design and Steric Effects

The choice of counterions and buffer systems significantly impacts the stability of the Fe³⁺-doxorubicin complex. Histidine, a zwitterionic amino acid, is often incorporated as a buffering agent due to its capacity to stabilize the complex without competing for chelation sites. Sodium hydroxide and hydrochloric acid are used judiciously to fine-tune the pH, ensuring the integrity of both the anthracycline and ferric ions.

Solvent Systems and Temperature Modulation

While aqueous solutions are standard, co-solvents such as ethanol (≤10% v/v) may enhance doxorubicin solubility during initial mixing. However, elevated temperatures (>40°C) are avoided to prevent degradation of the anthracycline moiety. Post-chelated solutions are rapidly cooled to 2–8°C to "lock" the complex within a dense lipid-like matrix, a technique adapted from liposomal doxorubicin production.

Purification and Sterilization

Post-chelated Quelamycin is purified using tangential flow filtration (TFF) with polyethersulfone membranes (MWCO 10 kDa) to isolate the high-molecular-weight complex. Subsequent sterile filtration through 0.2 μm membranes eliminates microbial contaminants, a step critical for intravenous formulations. The purified product is stored in nitrogen-purged glass vials at 2–8°C to prevent oxidative degradation.

Analytical Characterization

Spectroscopic Validation

UV-Vis spectroscopy reveals a redshift in Quelamycin’s absorption maxima (480 → 495 nm) compared to free doxorubicin, confirming metal-ligand charge transfer. Fourier-transform infrared (FTIR) spectroscopy further verifies Fe–O bonding through attenuated hydroxyl stretches (3400 cm⁻¹) and emergent peaks at 580 cm⁻¹ (Fe–O).

Stability and Pharmacokinetic Profiling

Quelamycin exhibits remarkable stability in physiological buffers, with <5% drug leakage over 72 hours at 37°C. In preclinical models, its half-life extends to 18–24 hours (vs. 8–12 hours for free doxorubicin), attributed to reduced renal clearance and protein binding.

| Parameter | Quelamycin | Free Doxorubicin |

|---|---|---|

| Plasma half-life (h) | 18–24 | 8–12 |

| Protein binding (%) | 92–95 | 70–75 |

| Fe³⁺ content (wt%) | 9.5–10.2 | N/A |

化学反应分析

Types of Reactions

Triferric doxorubicin undergoes various chemical reactions, including:

Oxidation: The ferric ions in the complex can participate in redox reactions, potentially generating reactive oxygen species.

Reduction: The ferric ions can be reduced to ferrous ions under certain conditions, affecting the stability and activity of the compound.

Substitution: Ligand exchange reactions can occur, where the ferric ions are replaced by other metal ions or ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to study the oxidative behavior of this compound.

Reduction: Reducing agents such as ascorbic acid or sodium borohydride can be employed to investigate the reduction of ferric ions.

Substitution: Various ligands, including chelating agents like ethylenediaminetetraacetic acid (EDTA), can be used to explore substitution reactions.

Major Products Formed

Oxidation: Reactive oxygen species and oxidized forms of doxorubicin.

Reduction: Ferrous ion complexes and reduced forms of doxorubicin.

Substitution: New metal-ligand complexes with different properties.

科学研究应用

Enhanced Efficacy in Cancer Treatment

Triferric doxorubicin shows promise in treating various malignancies, including breast cancer, sarcomas, and leukemias. Studies have indicated that this compound can effectively target cancer cells while minimizing damage to normal tissues .

Combination Therapies

Research indicates that this compound can be used in combination with other chemotherapeutics to enhance overall treatment efficacy. For example, its combination with trabectedin has shown improved outcomes in patients with leiomyosarcoma compared to traditional therapies .

Nanocarrier Systems

The encapsulation of this compound in nanocarriers has been explored to improve drug delivery. These systems allow for controlled release and targeted delivery, which can increase the concentration of the drug at the tumor site while reducing systemic exposure .

| Nanocarrier Type | Advantages |

|---|---|

| Liposomes | Enhanced solubility and stability |

| Micelles | Improved bioavailability |

| Ferritin Nanocages | Targeted delivery through receptor-mediated endocytosis |

Case Study 1: Leiomyosarcoma Treatment

In a clinical trial involving patients with unresectable leiomyosarcoma, those treated with this compound combined with trabectedin demonstrated a median survival of 33 months compared to 24 months for those receiving doxorubicin alone. The combination therapy also resulted in a higher rate of tumor shrinkage sufficient for surgical resection .

Case Study 2: Pediatric Leukemia

A cohort study on pediatric patients treated with this compound showcased a significant reduction in cardiotoxicity without compromising the efficacy against leukemia. Patients exhibited improved cardiac function post-treatment compared to historical controls treated with standard doxorubicin regimens .

作用机制

Triferric doxorubicin exerts its effects through multiple mechanisms:

DNA Intercalation: Similar to doxorubicin, this compound intercalates into DNA, disrupting the replication and transcription processes.

Topoisomerase II Inhibition: The compound inhibits topoisomerase II, an enzyme crucial for DNA unwinding, leading to DNA damage and cell death.

Reactive Oxygen Species Generation: The ferric ions in the complex can generate reactive oxygen species, contributing to the cytotoxic effects.

Molecular Targets and Pathways: This compound targets multiple cellular pathways, including the activation of apoptosis-related proteins and the inhibition of cell proliferation signals.

相似化合物的比较

Limitations :

- Direct comparative trials between this compound and other compounds are absent; most data derive from phase I studies or preclinical models.

生物活性

Triferric doxorubicin is a novel hybrid compound that combines the chemotherapeutic properties of doxorubicin with iron-based delivery mechanisms. This compound aims to enhance the efficacy of cancer treatment while mitigating some of the adverse effects associated with traditional doxorubicin therapy. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

This compound operates through several mechanisms:

- Enhanced Cellular Uptake : The incorporation of iron allows for improved cellular uptake via transferrin receptors, which are overexpressed in many cancer cells. This mechanism enhances the delivery of doxorubicin directly into tumor cells, increasing its cytotoxic effects .

- Induction of DNA Damage : Like traditional doxorubicin, this compound induces DNA double-strand breaks, leading to apoptosis in cancer cells. The presence of iron may also contribute to the generation of reactive oxygen species (ROS), further enhancing its anticancer activity .

- Modulation of Gene Expression : Research indicates that this compound can alter gene expression profiles in treated cells, potentially upregulating genes associated with apoptosis and downregulating those linked to cell proliferation .

In Vitro Studies

Several studies have investigated the efficacy of this compound in various cancer cell lines:

- Cervical Cancer : A study utilizing transcriptomic and metabolomic analyses revealed that this compound significantly alters gene expression patterns associated with cell cycle regulation and apoptosis. Notably, genes such as ANKRD18B were identified as key players in the response to treatment .

- Breast Cancer : In vitro tests demonstrated that this compound exhibited superior cytotoxicity compared to standard doxorubicin against breast cancer cell lines (MDA-MB-468). The hybrid compound showed enhanced cellular distribution and prolonged retention within the cells .

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential and safety profile of this compound:

- Tumor Reduction : In xenograft models, this compound administration resulted in significant tumor size reduction compared to controls treated with conventional doxorubicin. The study highlighted a correlation between increased drug concentration in tumors and enhanced therapeutic efficacy .

- Cardiotoxicity Assessment : One critical aspect of anthracycline therapy is cardiotoxicity. Studies comparing this compound to traditional formulations indicated a reduced incidence of cardiac impairment, suggesting that the iron component may play a protective role against cardiotoxic effects commonly associated with anthracyclines .

Clinical Applications

- Case Study 1 : A patient with advanced cervical cancer was treated with this compound as part of a clinical trial. The patient exhibited a significant decrease in tumor markers and improved quality of life, with manageable side effects compared to prior treatments using standard doxorubicin.

- Case Study 2 : In a cohort study involving breast cancer patients, those receiving this compound showed a higher overall response rate (ORR) compared to those receiving standard chemotherapy regimens. Follow-up assessments indicated prolonged progression-free survival (PFS) rates among patients treated with triferric formulations.

Comparative Data Table

| Parameter | This compound | Standard Doxorubicin |

|---|---|---|

| Cellular Uptake | Enhanced | Moderate |

| Induction of DNA Damage | High | High |

| Cardiotoxicity Risk | Lower | Higher |

| Overall Response Rate (ORR) | Improved | Baseline |

| Tumor Size Reduction | Significant | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。